

A Comparative Guide to USP2 Inhibitors: ML364 vs. LLK203

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AUPF02

Cat. No.: B15602189

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent inhibitors of Ubiquitin-Specific Protease 2 (USP2): ML364 and its derivative, LLK203. USP2 is a deubiquitinating enzyme (DUB) that has emerged as a significant target in cancer research due to its role in stabilizing oncoproteins critical for cell cycle progression and apoptosis resistance. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes the associated signaling pathways to aid in the selection and application of these inhibitors in a research setting.

Executive Summary

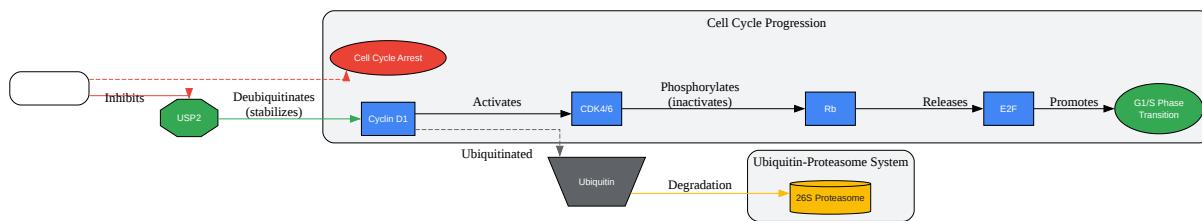
ML364 was identified as a potent and selective inhibitor of USP2. Subsequent structure-activity relationship (SAR) studies led to the development of LLK203, a derivative of ML364, which has demonstrated superior potency against both USP2 and the related deubiquitinase USP8. Both compounds act as dual inhibitors, impacting cellular processes such as cell cycle progression and apoptosis by promoting the degradation of key proteins like Cyclin D1 and Survivin. Experimental data indicates that LLK203 is a more potent successor to ML364, exhibiting enhanced anti-cancer properties in both in-vitro and in-vivo models.[\[1\]](#)[\[2\]](#)

Data Presentation

Biochemical Activity and Potency

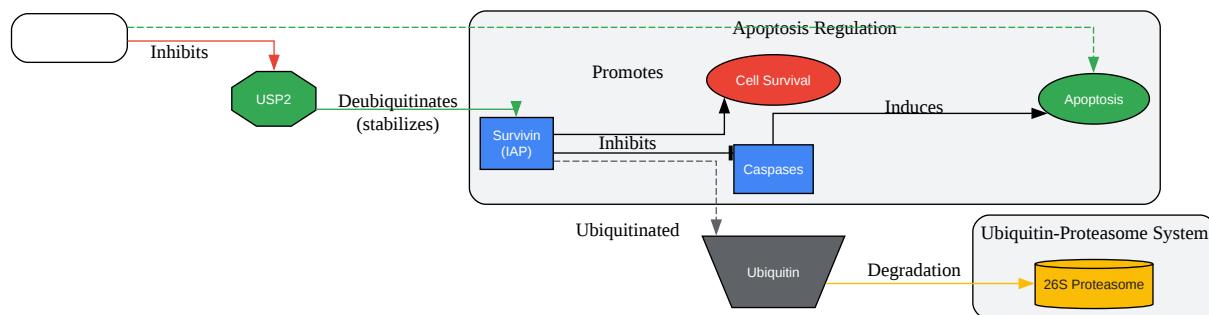
The inhibitory activities of ML364 and LLK203 against USP2 and USP8 have been determined through in-vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

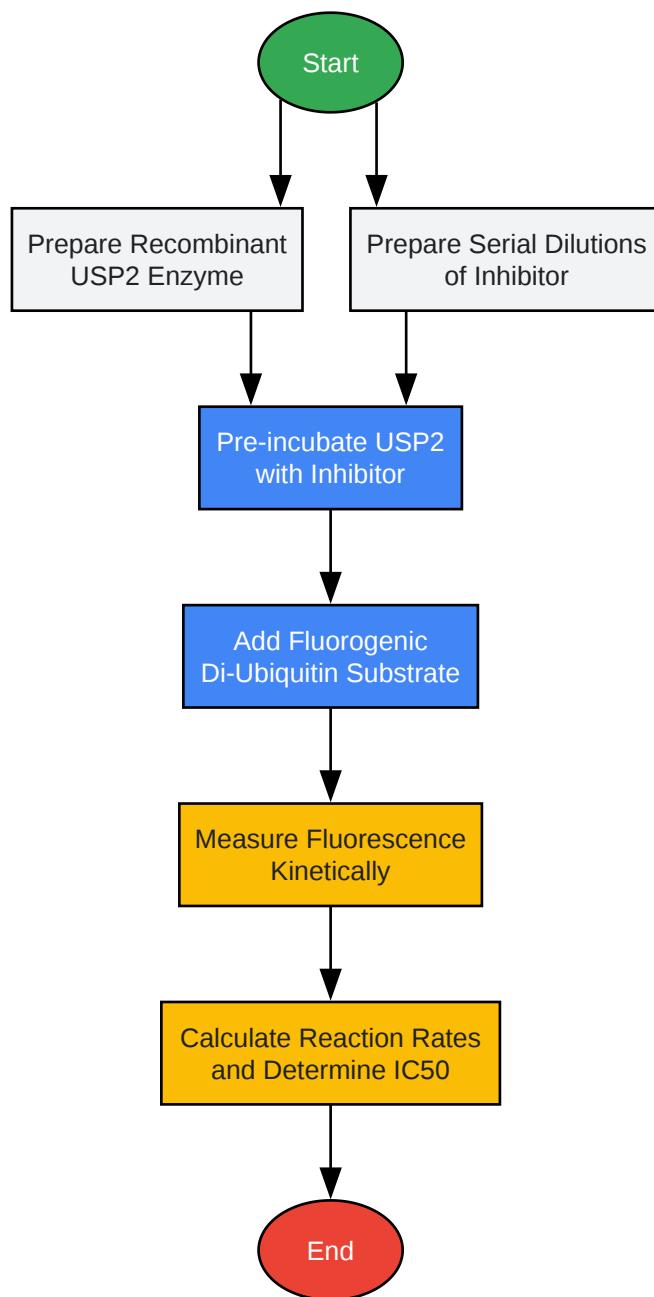
Compound	Target	IC50 (μM)	Reference
ML364	USP2	1.1	[1]
USP8	0.95	[1]	
LLK203	USP2	0.89	[1]
USP8	0.52	[1]	


Cellular Activity

The efficacy of ML364 and LLK203 has been evaluated in various cancer cell lines, demonstrating their ability to inhibit cell proliferation and induce apoptosis.

Compound	Cell Line	Assay	Effect	IC50 (μM)	Reference
ML364	HCT116, Mino	Cell Proliferation	Anti- proliferative		Not specified
LnCAP, MCF7	Cell Viability	Dose- dependent decrease	5-20 (concentratio n range)		[3]
LLK203	MCF-7	Cell Proliferation	Inhibits proliferation	3.4	[4]
MCF-7	Apoptosis	Induces apoptosis	Not applicable		[4]
4T1 (in vivo)	Tumor Growth	Reduces tumor growth	Not applicable		[5]


Signaling Pathways


USP2 inhibition by ML364 and LLK203 primarily affects two key signaling pathways involved in cancer progression: the Cyclin D1/cell cycle pathway and the Survivin/apoptosis pathway.

[Click to download full resolution via product page](#)

Caption: USP2-Cyclin D1 signaling pathway and the effect of inhibitors.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. The discovery of potent USP2/USP8 dual-target inhibitors for the treatment of breast cancer via structure guided optimization of ML364 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to USP2 Inhibitors: ML364 vs. LLK203]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15602189#aupf02-vs-ml364-for-usp2-inhibition\]](https://www.benchchem.com/product/b15602189#aupf02-vs-ml364-for-usp2-inhibition)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com